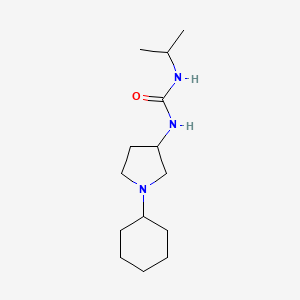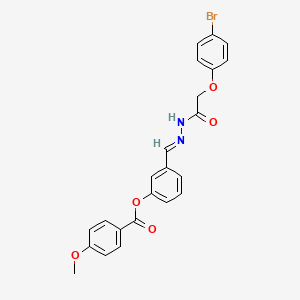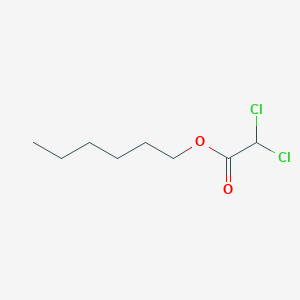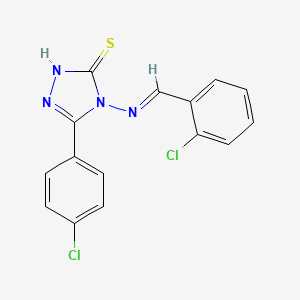![molecular formula C30H27NO9 B12001420 methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)
methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound with a molecular formula of C30H27NO9 and a molecular weight of 545.55 g/mol . This compound is known for its unique structure, which includes a benzyloxycarbonyl group, a butanoyloxy group, and a chromen-3-yl moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxycarbonyl group: This step involves the reaction of benzyl chloroformate with an amine to form the benzyloxycarbonyl-protected amine.
Attachment of the butanoyloxy group: The protected amine is then reacted with butanoyl chloride to form the butanoyloxy derivative.
Formation of the chromen-3-yl moiety: This step involves the cyclization of a suitable precursor to form the chromen-3-yl structure.
Final coupling: The chromen-3-yl derivative is then coupled with methyl 4-hydroxybenzoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may yield deprotected or reduced compounds.
Aplicaciones Científicas De Investigación
Methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mecanismo De Acción
The mechanism of action of methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate can be compared with similar compounds such as:
Methyl 4-{[7-[(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate: This compound has a similar structure but includes a trifluoromethyl group, which may alter its chemical and biological properties.
Methyl 4-(benzyloxy)benzoate: This simpler compound lacks the chromen-3-yl moiety and has different reactivity and applications.
Propiedades
Fórmula molecular |
C30H27NO9 |
|---|---|
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
methyl 4-[2-methyl-4-oxo-7-[4-(phenylmethoxycarbonylamino)butanoyloxy]chromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C30H27NO9/c1-19-28(40-22-12-10-21(11-13-22)29(34)36-2)27(33)24-15-14-23(17-25(24)38-19)39-26(32)9-6-16-31-30(35)37-18-20-7-4-3-5-8-20/h3-5,7-8,10-15,17H,6,9,16,18H2,1-2H3,(H,31,35) |
Clave InChI |
RVNCPQKCRNFRFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)CCCNC(=O)OCC3=CC=CC=C3)OC4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)





![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)


![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)

